5-Fluoro-8-nitroquinoline
Overview
Description
5-Fluoro-8-nitroquinoline is an organic compound with the chemical formula C9H5FN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and nitro groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-8-nitroquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-6-fluoropyridine with nitric acid. This reaction typically requires controlled conditions, including specific reaction temperatures and times, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, although the presence of the fluorine and nitro groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride or other nucleophiles in polar aprotic solvents.
Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.
Electrophilic Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Nucleophilic Substitution: Products where the fluorine atom is replaced by another substituent.
Reduction: 5-Fluoro-8-aminoquinoline.
Electrophilic Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5-Fluoro-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and functional materials.
Biology: Investigated for its potential biological activities, including antibacterial and antineoplastic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fluorescent dyes, photosensitive compounds, and other specialized materials
Mechanism of Action
The mechanism of action of 5-Fluoro-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 8-Nitroquinoline
- 5,8-Difluoroquinoline
- 5,8-Dinitroquinoline
Comparison: 5-Fluoro-8-nitroquinoline is unique due to the simultaneous presence of both fluorine and nitro groups on the quinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, 5-Fluoroquinoline lacks the nitro group, which significantly alters its reactivity and biological activity. Similarly, 8-Nitroquinoline does not have the fluorine atom, affecting its overall properties .
Properties
IUPAC Name |
5-fluoro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBTOAOYYTUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164963 | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152167-85-6 | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152167856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 5-fluoro-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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